Cas no 451485-68-0 (Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate)

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized structure combining a chlorophenyl group and a diketone ester moiety. Its key advantages include high reactivity in condensation and cyclization reactions, making it useful for constructing heterocyclic frameworks such as furans, pyrroles, and pyridines. The presence of both electron-withdrawing (ester, carbonyl) and electron-donating (aryl) groups enhances its utility in regioselective transformations. The compound's stability under standard conditions facilitates handling and storage, while its well-defined reactivity profile allows precise control in multi-step syntheses. It is commonly employed in pharmaceutical and agrochemical research for developing bioactive molecules.
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate structure
451485-68-0 structure
Product Name:Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
CAS No:451485-68-0
MF:C11H9ClO4
MW:240.639762639999
MDL:MFCD03001316
CID:1027445
PubChem ID:2763945
Update Time:2025-10-28

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
    • Methyl 4-(2-chlorophenyl)-2,4-dioxobutyrate
    • SCHEMBL3436440
    • Methyl 2-chloro-a,g-dioxo-benzenebutanoate
    • Methyl4-(2-chlorophenyl)-2,4-dioxobutanoate
    • BTA48568
    • MFCD03001316
    • SR-01000058944
    • EN300-11097
    • GNKBFLQRYZPLOA-UHFFFAOYSA-N
    • SR-01000058944-1
    • DTXSID30377212
    • C11H9ClO4
    • Z57033936
    • AKOS001083434
    • 4N-552S
    • CS-0308211
    • 451485-68-0
    • MDL: MFCD03001316
    • Inchi: 1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
    • InChI Key: GNKBFLQRYZPLOA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CC(C(=O)OC)=O)=O

Computed Properties

  • Exact Mass: 240.0189365g/mol
  • Monoisotopic Mass: 240.0189365g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • Melting Point: 78-80°C

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Security Information

  • HazardClass:IRRITANT

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Pricemore >>

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Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Suppliers

Amadis Chemical Company Limited
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(CAS:451485-68-0)Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Order Number:A1161065
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:04
Price ($):971.0
Email:sales@amadischem.com

Additional information on Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Comprehensive Overview

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS No. 451485-68-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, physical properties, and recent research findings related to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.

The molecular structure of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate consists of a methyl ester group attached to a butanedioic acid backbone. The presence of a chlorophenyl group at the fourth position introduces unique electronic and steric effects that influence its reactivity and biological activity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of compounds, making Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate a valuable molecule for exploring structure-activity relationships.

One of the key areas of research involving Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is its synthesis. Traditional methods involve multi-step reactions that often require harsh conditions. However, advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes. For instance, researchers have employed transition metal catalysts to achieve selective formation of this compound from readily available starting materials. These innovations not only enhance the scalability of production but also align with current trends toward sustainable chemical processes.

The physical properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate are equally intriguing. Its melting point and solubility characteristics make it suitable for various applications in pharmaceutical formulations. Recent studies have demonstrated its ability to form stable amorphous solids when processed under specific conditions. Such properties are advantageous in drug delivery systems where controlled release profiles are desired.

In terms of biological activity, Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate has shown promise as a potential lead compound in anti-inflammatory and anti-cancer drug discovery. Preclinical studies indicate that it exhibits moderate inhibitory effects on enzymes involved in inflammatory pathways. Furthermore, its ability to induce apoptosis in cancer cell lines suggests a potential role in targeted therapies. These findings underscore the importance of continued research into its mechanism of action and bioavailability.

Another area of interest is the application of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate in materials science. Its rigid structure and ability to form hydrogen bonds make it a candidate for use in polymer synthesis and crystal engineering. Researchers have explored its incorporation into polymeric matrices to enhance mechanical properties without compromising flexibility.

From an environmental standpoint, understanding the degradation pathways of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, it undergoes microbial degradation through hydrolysis and oxidation mechanisms. This knowledge is essential for developing strategies to minimize its environmental footprint during industrial processes.

In conclusion, Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS No. 451485-68-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features provide a foundation for exploring novel chemical transformations and biological activities. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:451485-68-0)Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
A1161065
Purity:99%
Quantity:10g
Price ($):971.0
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